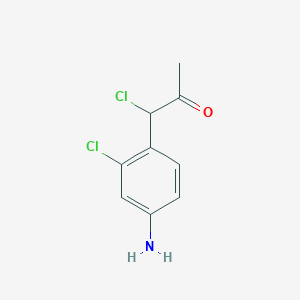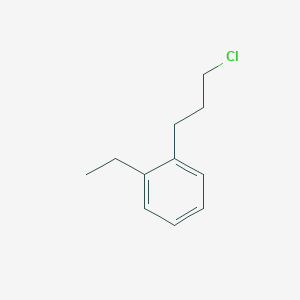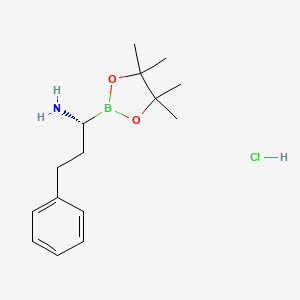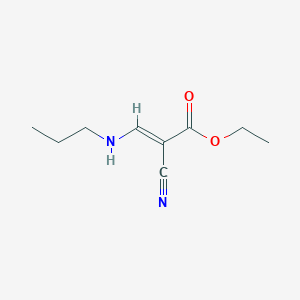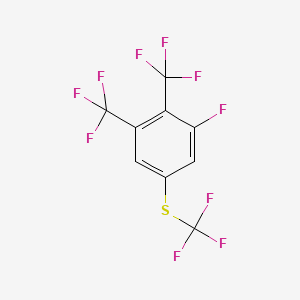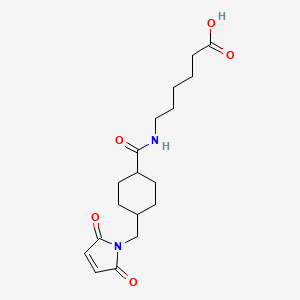
1-(3-Bromopropyl)-4-chloro-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-chloro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-chloro-3-iodobenzene typically involves a multi-step process. One common method is the halogenation of a suitable benzene derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with a benzene derivative that has a suitable leaving group, such as a halogen.
Halogenation: The benzene derivative undergoes halogenation using reagents like bromine or iodine in the presence of a catalyst such as iron or aluminum chloride.
Substitution Reaction: The halogenated benzene derivative is then subjected to a nucleophilic substitution reaction with 3-bromopropyl chloride in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the chloro or iodo groups are replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst such as aluminum chloride are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and amines.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and other substituted benzene derivatives.
Oxidation and Reduction: Products include alcohols, aldehydes, and carboxylic acids.
科学研究应用
1-(3-Bromopropyl)-4-chloro-3-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and its potential as a bioactive molecule.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-iodobenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic aromatic substitution reactions, the benzene ring undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity.
相似化合物的比较
1-(3-Bromopropyl)-4-chlorobenzene: Lacks the iodine substituent, making it less reactive in certain reactions.
1-(3-Bromopropyl)-4-iodobenzene: Lacks the chlorine substituent, affecting its reactivity and applications.
1-(3-Chloropropyl)-4-iodobenzene: Lacks the bromine substituent, altering its chemical properties.
Uniqueness: 1-(3-Bromopropyl)-4-chloro-3-iodobenzene is unique due to the presence of three different halogen substituents on the benzene ring. This unique combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
属性
分子式 |
C9H9BrClI |
|---|---|
分子量 |
359.43 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-1-chloro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI 键 |
DHDFXDDCRVKUBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCBr)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



